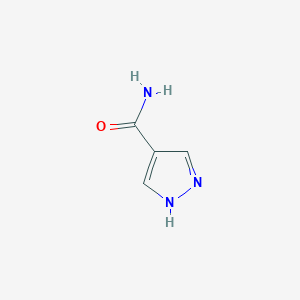

1H-pyrazole-4-carboxamide

Overview

Description

1H-Pyrazole-4-carboxamide is a heterocyclic compound featuring a five-membered ring structure with two adjacent nitrogen atoms This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties

Mechanism of Action

Target of Action

The primary target of 1H-pyrazole-4-carboxamide is Succinate Dehydrogenase (SDH), a key enzyme in the mitochondrial electron transfer system . This enzyme plays a critical role in energy synthesis and oxygen sensing, making it a significant target for developing fungicides .

Mode of Action

This compound interacts with SDH by forming hydrogen bonds and π-π stacking interactions . This interaction inhibits the mitochondrial electron transfer between succinate and ubiquinone, effectively blocking the energy synthesis of the pathogens .

Biochemical Pathways

By inhibiting SDH, this compound disrupts the normal functioning of the mitochondrial electron transfer system . This disruption affects the energy synthesis of the pathogens, leading to their inhibition and eventual death .

Pharmacokinetics

The compound’s effectiveness against certain fungi suggests that it has sufficient bioavailability to reach its target and exert its inhibitory effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of fungal growth. For instance, certain compounds of this compound have shown more than 90% inhibition against Alternaria solani at a concentration of 100 μg/mL .

Action Environment

Given its use as a fungicide, factors such as temperature, humidity, and ph could potentially influence its action .

Biochemical Analysis

Biochemical Properties

1H-pyrazole-4-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit inhibitory activity against monoamine oxidase . Furthermore, it has been shown to have a high affinity with Succinate Dehydrogenase (SDH) protein through hydrogen bond and π – π stacking interactions .

Cellular Effects

This compound has demonstrated significant effects on various types of cells. For example, certain derivatives of this compound have shown strong growth-inhibitory effects on estrogen receptor-positive breast cancer cells (MCF-7) . Additionally, it has been found to exhibit antifungal activity, inhibiting the growth of Alternaria solani and Fusarium oxysporum .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with biomolecules at the molecular level. It has been suggested that this compound exerts its effects by stabilizing Axin-1, a scaffolding protein that regulates the proteasome degradation of β-catenin . This leads to the inhibition of the Wnt signaling pathway, which is critical for cell growth and differentiation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been reported to interfere with the production of succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle . This interference disrupts mitochondrial electron transport, which is critical for cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazole-4-carboxamide typically involves the following steps:

Formation of Pyrazole Ring: The initial step involves the reaction of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.

Carboxylation: The pyrazole ring is then carboxylated using carbon dioxide or a carboxylating agent to introduce the carboxamide group at the 4-position.

Amidation: The carboxylic acid derivative is converted to the corresponding amide using reagents such as thionyl chloride followed by reaction with ammonia or an amine

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazole-4-carboxylic acid.

Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various substituents using electrophilic or nucleophilic reagents

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Substitution Reagents: Halogens, alkyl halides, or acyl chlorides for substitution reactions

Major Products:

Oxidation: Pyrazole-4-carboxylic acid.

Reduction: Pyrazole-4-carboxamide derivatives with different functional groups.

Substitution: Various substituted pyrazole-4-carboxamide derivatives

Scientific Research Applications

1H-Pyrazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its antifungal, antibacterial, and anticancer properties. .

Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides, due to its ability to inhibit specific enzymes in pathogens

Comparison with Similar Compounds

1H-Pyrazole-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Pyrazole-3-carboxamide, pyrazole-5-carboxamide, and pyrazole-4-carboxylic acid

Uniqueness: Unlike its analogs, this compound has a unique substitution pattern that allows for specific interactions with molecular targets. .

Properties

IUPAC Name |

1H-pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4(8)3-1-6-7-2-3/h1-2H,(H2,5,8)(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXKYWHJBYIYNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346634 | |

| Record name | 1H-Pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437701-80-9 | |

| Record name | 1H-Pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: While 1H-pyrazole-4-carboxamide itself is a broad scaffold, many derivatives act as succinate dehydrogenase inhibitors (SDHIs). [, , , , , , ] These inhibitors bind to the succinate dehydrogenase enzyme, a key component of the mitochondrial respiratory chain. [] This binding disrupts electron transport and oxidative phosphorylation, ultimately leading to fungal cell death. [] Studies have shown that some derivatives can impact mitochondrial membrane potential, cell wall and membrane integrity, and induce morphological changes in fungal cells. []

- Spectroscopic Data: Specific data, including 1H NMR, 13C NMR, and IR spectra, vary depending on the substituents. Refer to individual research papers for detailed characterization of specific derivatives. [, , , , ]

ANone: The provided research focuses primarily on the biological activity of this compound derivatives. Information regarding their catalytic properties and applications is limited.

ANone: Computational methods are crucial for understanding the structure-activity relationships of this compound derivatives. Researchers have employed:

- Molecular Docking: To predict binding modes and interactions with target enzymes, such as succinate dehydrogenase. [, , , ]

- 3D-QSAR Studies: To establish correlations between molecular structure and antifungal activity, guiding the design of more potent derivatives. [, ]

- Pharmacophore Modeling: To identify key pharmacophoric features essential for biological activity. [, ]

- Virtual Screening: To identify potential lead compounds from large chemical libraries. []

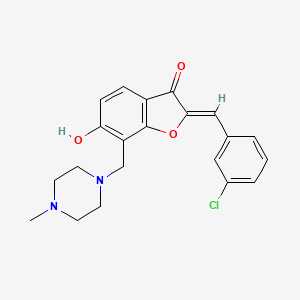

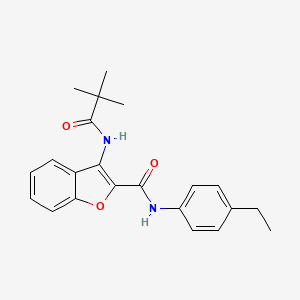

ANone: Structure-activity relationship (SAR) studies have revealed that modifications on the this compound scaffold significantly influence its biological activity:

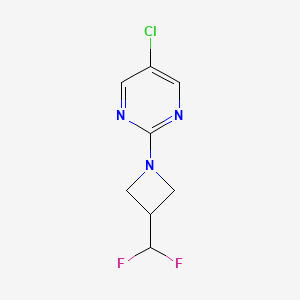

- Substitution at the N1-position: Introducing groups like methyl, phenyl, or substituted benzyl groups can impact interactions with the target enzyme and modulate antifungal activity. [, , , , , ]

- Modifications at the 3-position: Incorporating difluoromethyl or trifluoromethyl groups is common in SDHI fungicides and has been shown to influence potency. [, , , , , , , , ]

- Variations at the 5-position: Substitutions with halogens (fluorine, chlorine, bromine), cyano groups, or other functional groups can alter the electronic properties and influence activity. [, , , , , ]

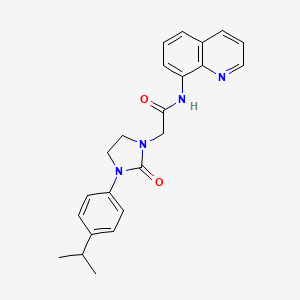

- Aryl or Heteroaryl Substituents: Introducing aryl or heteroaryl groups, especially at the carboxamide nitrogen, significantly impacts binding affinity and selectivity. [, , , , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2613401.png)

![12-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one](/img/structure/B2613403.png)

![(2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid](/img/structure/B2613406.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2613415.png)

![Methyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2613416.png)

![N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide](/img/structure/B2613422.png)